molecular formula C18H27NO2S B4239781 N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide

N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide

Cat. No. B4239781
M. Wt: 321.5 g/mol
InChI Key: CATYATYUSMHEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide, also known as ML246, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a thioamide-based compound that has been synthesized using a multi-step process.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide involves the inhibition of the target protein by binding to its active site. In the case of PTP1B, N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide binds to the catalytic site of the enzyme and prevents its dephosphorylation activity. This results in an increase in insulin signaling and glucose uptake in cells. In the case of c-Myc and Max, N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide disrupts the protein-protein interaction between the two transcription factors, leading to a decrease in cell proliferation and cancer growth.
Biochemical and Physiological Effects:
N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to increase insulin sensitivity and glucose uptake in cells, which can be beneficial for the treatment of type 2 diabetes. N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide has also been shown to decrease cell proliferation and tumor growth in cancer models, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide in lab experiments is its specificity and potency as an inhibitor. It has been shown to have high selectivity for its target proteins and low toxicity in cells. However, one of the limitations of using N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide is its solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

For the use of N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide include the development of more potent and specific inhibitors and the study of its potential as an anti-cancer agent.

Scientific Research Applications

N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide has been shown to have potential in various scientific research applications. It has been studied as a potential inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide has also been studied as a potential inhibitor of the protein-protein interaction between the transcription factors c-Myc and Max, which are involved in cell proliferation and cancer.

properties

IUPAC Name

N-cyclooctyl-2-(2-methoxyethylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-21-13-14-22-17-12-8-7-11-16(17)18(20)19-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATYATYUSMHEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2-[(2-methoxyethyl)sulfanyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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